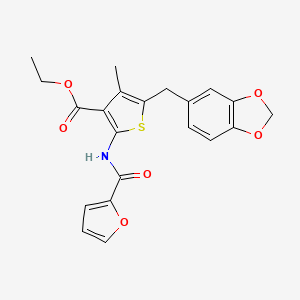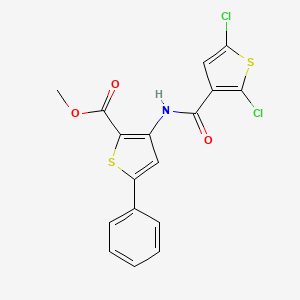
Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It likely contains a thiophene group, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also seems to have carboxamide and carboxylate functional groups .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The thiophene rings might be involved in electrophilic aromatic substitution reactions, while the carboxamide and carboxylate groups could participate in various acid-base and nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Chemical Synthesis and Reactivity
Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate, a thiophene derivative, has notable applications in the field of chemical synthesis. One study demonstrated its use in creating thiophene-2,4-diols, leading to the production of 3,5-dialkoxythiophene-2-carboxylic acids. These acids could be transformed into ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the compound's utility in diverse chemical reactions (Corral & Lissavetzky, 1984).
Genotoxic and Carcinogenic Potentials
Thiophene derivatives, including Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate, have been assessed for their genotoxic and carcinogenic potentials. A study employing in vitro and in silico methodologies found that these compounds do not exhibit positive responses in Ames tests for mutagenicity, and DNA damage was observed only at high concentrations in specific assays. This research is vital in understanding the safety profile of thiophene derivatives in pharmaceutical and chemical products (Lepailleur et al., 2014).
Anticonvulsant Properties
Research into anticonvulsant enaminones has included derivatives similar to Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate. These studies focus on understanding the crystal structures of such compounds and their implications for anticonvulsant properties, contributing to the development of new pharmaceutical agents (Kubicki, Bassyouni, & Codding, 2000).
Polymer Solar Cells
In the field of renewable energy, specifically polymer solar cells, thiophene derivatives have shown promise. A study highlighted the use of a methyl thiophene-3-carboxylate-based polymer in creating efficient, non-fullerene-type polymer solar cells. This research underscores the potential of thiophene derivatives in developing new materials for solar energy applications (Park et al., 2017).
Antipathogenic Activity
Thiophene derivatives have been studied for their antipathogenic properties, particularly against bacterial strains capable of forming biofilms. This research could pave the way for developing new antimicrobial agents with enhanced antibiofilm capabilities, a critical need in the fight against resistant bacterial infections (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[(2,5-dichlorothiophene-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3S2/c1-23-17(22)14-11(8-12(24-14)9-5-3-2-4-6-9)20-16(21)10-7-13(18)25-15(10)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXTZEITLPRVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

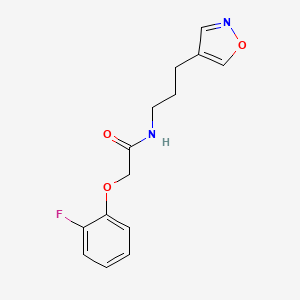
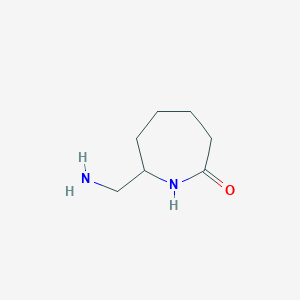


![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2923167.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-oxo-2-(2-pyrrolidin-1-ylethyl)phthalazine](/img/structure/B2923169.png)
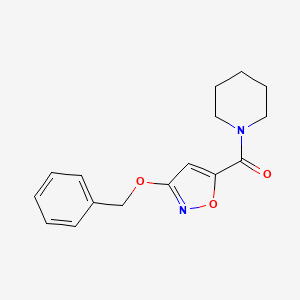
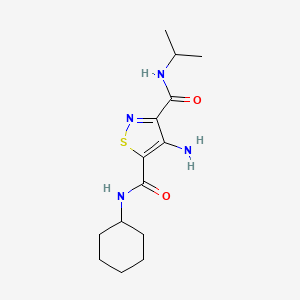
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2923174.png)
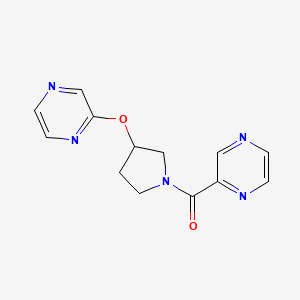
![methyl 2-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2923176.png)
![7-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2923177.png)
![N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B2923180.png)
